Ethyl 1-allyl-7-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- The compound's structure is pivotal in drug compounds, prepared through a tandem addition-elimination-SNAr reaction from ethyl 2-(2-fluorobenzoyl)acetate. This synthesis method is efficient for producing 1,4-dihydro-4-oxo-3-quinolinecarboxylate esters, highlighting the compound's role in heterocyclic chemistry and drug development processes (Bunce, Lee, & Grant, 2011).
Antibacterial Applications
- The compound is structurally analogous to nalidixic and 4-quinolone-3-carboxylic acids, essential for antibacterial drugs of the fluoroquinolone series. Its synthesis involves the reaction of quinoxaline-2-carbaldehyde with ethyl (E)-3-aminocrotonate to form ethyl 4-oxo-1,4-dihydropyrido[2,3-b]quinoxaline-3-carboxylate (Charushin et al., 2004).
Antimycobacterial Properties
- A series of ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates and related derivatives were synthesized and showed promising anti-tubercular activities against various Mycobacterium tuberculosis strains, demonstrating the compound's potential in developing new anti-TB agents (Venugopala et al., 2020).
Application in Liquid Crystal Displays
- Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates were synthesized as fluorescent dyes showing a high orientation parameter in nematic liquid crystals, indicating potential application in liquid crystal displays (Bojinov & Grabchev, 2003).
Safety and Hazards
Properties
IUPAC Name |
ethyl 7-fluoro-4-oxo-1-prop-2-enylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-3-7-17-9-12(15(19)20-4-2)14(18)11-6-5-10(16)8-13(11)17/h3,5-6,8-9H,1,4,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQUBNGQUCCLDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)F)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821076 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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